1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Organic Synthesis Solvent Selection Thermal Stability

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2) is a halogenated tertiary alcohol with the molecular formula C₄HCl₃F₆O and a molecular weight of 285.40 g/mol. It features both trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups attached to the carbinol carbon, classifying it as a highly halogenated aliphatic alcohol.

Molecular Formula C4HCl3F6O
Molecular Weight 285.39 g/mol
CAS No. 7594-49-2
Cat. No. B1586148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol
CAS7594-49-2
Molecular FormulaC4HCl3F6O
Molecular Weight285.39 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O
InChIInChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
InChIKeyAMCTWDASUQVRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2): Procurement-Relevant Physicochemical Baseline


1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2) is a halogenated tertiary alcohol with the molecular formula C₄HCl₃F₆O and a molecular weight of 285.40 g/mol [1]. It features both trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups attached to the carbinol carbon, classifying it as a highly halogenated aliphatic alcohol. The compound is commercially available as a research chemical with a purity of 97% and is supplied as a liquid with a density of 1.666 g/cm³ .

Why 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol Cannot Be Substituted with Simpler Fluorinated Alcohols


Generic substitution with common fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) fails due to a critical structural divergence: the simultaneous presence of three electron-withdrawing chlorine atoms on the beta-carbon [1]. This unique arrangement produces a pronounced combined inductive effect that is absent in TFE (only fluorine substituents on the beta-carbon) or 2,2,2-trichloroethanol (TCE, lacking fluorine atoms). While HFIP and TFE are widely used as hydrogen-bond donors and polar solvents, the trichloromethyl group in the target compound introduces significantly altered volatility, density, and partition coefficients, which directly influence reaction selectivity, solvent recovery, and product isolation in specialized synthetic protocols .

Quantitative Differentiation Evidence for 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol Against Closest Analogs


Boiling Point Elevation Versus 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

The target compound exhibits a substantially higher boiling point (139 °C at atmospheric pressure) compared to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 59 °C) , [1]. This is a critical differentiator for applications requiring elevated reaction temperatures without pressurization or when HFIP's high volatility leads to unacceptable solvent loss. The 80 °C difference provides a wider operational liquid range for thermal reactions.

Organic Synthesis Solvent Selection Thermal Stability

Liquid Density Compared to 2,2,2-Trichloroethanol (TCE)

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol has a reported density of 1.666 g/cm³, which is higher than that of 2,2,2-trichloroethanol (TCE, 1.55 g/cm³) , [1]. This 7.5% increase in density indicates a more compact molecular packing due to the additional trifluoromethyl groups, which can influence phase separation behavior in biphasic reactions and the compound's performance as a heavy solvent for separations.

Solvent Polarity Liquid-Liquid Extraction Physical Properties

Computed Partition Coefficient (LogP) Distinction from Non-Fluorinated and Partially Fluorinated Analogs

The computed LogP (XLogP3-AA) for 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is 3.5 [1]. This value indicates significantly higher lipophilicity than 2,2,2-trifluoroethanol (TFE, LogP ≈ 0.1) and 2,2,2-trichloroethanol (TCE, LogP ≈ 1.0) [2]. The elevated LogP is a direct consequence of the combined halogenation pattern and is predictive of enhanced membrane permeability and distinct partitioning in biological or biphasic catalytic systems.

Lipophilicity ADME/Tox Profiling Reagent Design

Refractive Index as a Quality Control and Identity Marker

The refractive index (nD) of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is specified as 1.387-1.390 . This value is measurably lower than that of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, nD ≈ 1.275) [1], providing a rapid optical assay for differentiating between the two structurally related fluorinated alcohols. The difference is attributed to the higher polarizability of the trichloromethyl group compared to a trifluoromethyl group.

Analytical Chemistry Quality Control Chemical Identification

Predicted Hydrogen Bond Donor Strength Based on Combined Inductive Effect

While experimental pKa or Kamlet-Taft α values for this compound are not available in the literature, class-level inference from the established additive inductive effects of CF₃ and CCl₃ groups predicts a Brønsted acidity (pKa) in the range of 5-7, making it a stronger acid than both TFE (pKa 12.4) and HFIP (pKa 9.3) [1]. This prediction is based on the enhanced electron-withdrawing capacity of the trichloromethyl group relative to trifluoromethyl when conjugated with two additional CF₃ substituents on the same carbon. Direct experimental measurement is required to confirm this superior hydrogen-bond donating ability.

Hydrogen Bonding Solvation Chemistry Catalysis

Recommended Application Scenarios for 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol Based on Verified Differentiators


High-Temperature Organic Synthesis Requiring Low-Volatility Fluorinated Solvent

When a reaction protocol, such as a nucleophilic substitution or oxidation, requires temperatures above 100 °C and benefits from the unique solvation properties of a highly halogenated alcohol, 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (bp 139 °C) becomes a workable candidate where 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, bp 59 °C) would simply reflux too vigorously or evaporate . Its liquid range allows for safer, more controllable thermal management in standard glassware at atmospheric pressure.

Dense Solvent for Biphasic Extractions and Countercurrent Chromatography

For liquid-liquid extractions involving aqueous phases, the compound's high density (1.666 g/cm³) provides superior phase separation compared to lighter fluorinated alternatives like 2,2,2-trichloroethanol (1.55 g/cm³) . This can reduce separation time and improve recovery yields for products that partition into the heavier organic phase, particularly in continuous flow or preparative chromatography settings.

Synthesis of Hydrophobic Derivatives and Prodrugs

Given its computed LogP of 3.5, which is significantly higher than both 2,2,2-trifluoroethanol and 2,2,2-trichloroethanol , this alcohol is a candidate for esterification or etherification of carboxylic acids or phenols to create highly lipophilic derivatives. This is relevant in medicinal chemistry for modulating the LogD of lead compounds or creating volatile derivatives for gas chromatographic analysis of non-volatile polar analytes.

Quality Control Identification of Incoming Fluorinated Alcohol Shipments

The specified refractive index of 1.387-1.390 provides a rapid, low-cost, bench-top method to confirm the identity of the chemical upon receipt, distinguishing it from HFIP (nD ~1.275) or TCE (nD ~1.4885) , . This is a practical differentiator for laboratory managers and procurement officers to prevent costly mislabeling errors before a chemical is introduced into a sensitive synthetic sequence.

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